molecular formula C17H18O3 B15349807 5,6,7,8-Tetrahydro-2-methoxy-5,5-dimethylanthracene-1,4-dione

5,6,7,8-Tetrahydro-2-methoxy-5,5-dimethylanthracene-1,4-dione

Cat. No.: B15349807
M. Wt: 270.32 g/mol
InChI Key: QZAHTDMEYDBFTQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2-methoxy-5,5-dimethylanthracene-1,4-dione: is a complex organic compound belonging to the anthracene family Anthracene derivatives are known for their diverse applications in various fields such as organic synthesis, material science, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2-methoxy-5,5-dimethylanthracene-1,4-dione typically involves multiple steps, starting from simpler anthracene derivatives. One common approach is the Friedel-Crafts acylation reaction, where anthracene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Subsequent steps may include methylation and reduction processes to achieve the desired structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at specific positions on the anthracene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: : Typical reagents include halogens (e.g., bromine, chlorine) for electrophilic substitution and strong bases (e.g., sodium amide, NaH) for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydro-2-methoxy-5,5-dimethylanthracene-1,4-dione: has several scientific research applications:

  • Chemistry: : It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: : The compound and its derivatives can be used in biological studies to understand cellular processes and interactions.

  • Industry: : Utilized in the production of advanced materials and pigments.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydro-2-methoxy-5,5-dimethylanthracene-1,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5,6,7,8-Tetrahydro-2-methoxy-5,5-dimethylanthracene-1,4-dione: can be compared to other anthracene derivatives such as 9,10-anthracenedione and 1,4-dimethoxyanthracene . While these compounds share structural similarities, This compound is unique due to its specific substitutions and methoxy group, which confer distinct chemical and physical properties.

List of Similar Compounds

  • 9,10-anthracenedione

  • 1,4-dimethoxyanthracene

  • 2-methylanthracene

  • 9,10-dihydroanthracene

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-methoxy-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione

InChI

InChI=1S/C17H18O3/c1-17(2)6-4-5-10-7-12-11(8-13(10)17)14(18)9-15(20-3)16(12)19/h7-9H,4-6H2,1-3H3

InChI Key

QZAHTDMEYDBFTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=CC3=C(C=C21)C(=O)C=C(C3=O)OC)C

Origin of Product

United States

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